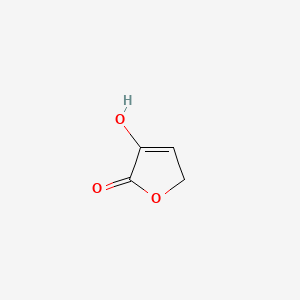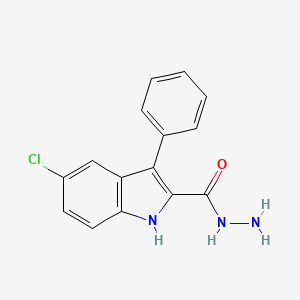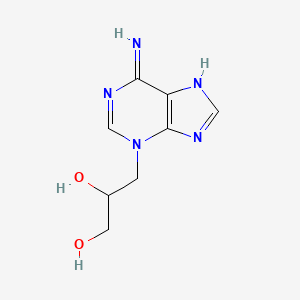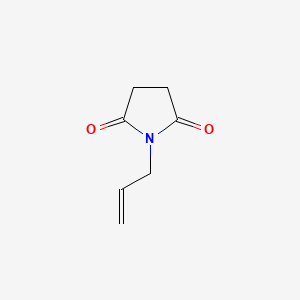
1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester
Overview
Description
1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester, commonly known as N-acetyl-L-proline methyl ester, is a chemical compound with the molecular formula C8H11NO4. It is a derivative of proline and is widely used in scientific research applications.
Mechanism of Action
N-acetyl-L-proline methyl ester exerts its effects through various mechanisms. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also acts as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it has been shown to protect against neuronal damage by reducing the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
N-acetyl-L-proline methyl ester has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. It has also been shown to have anti-tumor properties and to enhance the immune response.
Advantages and Limitations for Lab Experiments
N-acetyl-L-proline methyl ester has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its various properties. However, there are also limitations to its use. It can be expensive to purchase, and its effects can be influenced by factors such as dosage and administration route.
Future Directions
There are several future directions for the study of N-acetyl-L-proline methyl ester. It has the potential to be used in the development of new treatments for various diseases, including neurodegenerative diseases and cancer. Further research is needed to fully understand its mechanisms of action and to optimize its therapeutic potential. Additionally, more studies are needed to investigate its safety and efficacy in humans.
Conclusion:
In conclusion, N-acetyl-L-proline methyl ester is a chemical compound with various anti-inflammatory, antioxidant, and neuroprotective properties. It has been extensively studied for its potential use in the treatment of various diseases, and there are several future directions for its research. While there are limitations to its use, it remains a valuable tool for scientific research.
Scientific Research Applications
N-acetyl-L-proline methyl ester is widely used in scientific research applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and stroke.
properties
IUPAC Name |
methyl 2,5-dioxopyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4/c1-11-6(10)7-4(8)2-3-5(7)9/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOCLUMLTHBOPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30486277 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25543-13-9 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2,5-dioxo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30486277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



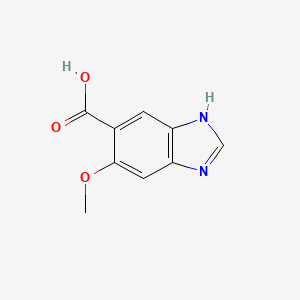
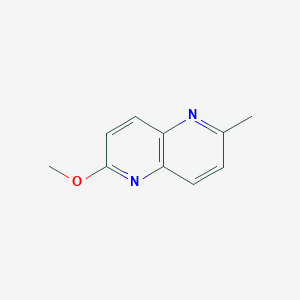

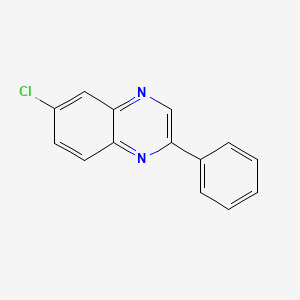
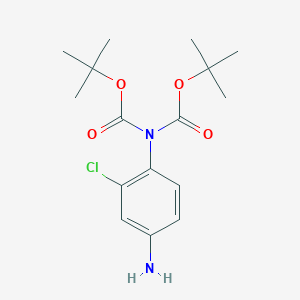

![Pyrido[3,4-d]pyridazine](/img/structure/B3350088.png)
![Pyridazino[4,5-d]pyridazine](/img/structure/B3350090.png)
